molecular formula C8H15NO B13805997 1,3-Dimethylpiperidine-2-carbaldehyde

1,3-Dimethylpiperidine-2-carbaldehyde

Cat. No.: B13805997
M. Wt: 141.21 g/mol
InChI Key: SHNBQOKHRLUEOZ-UHFFFAOYSA-N
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Description

1,3-Dimethylpiperidine-2-carbaldehyde is a chemical compound belonging to the piperidine family. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This specific compound is characterized by the presence of two methyl groups at the 1 and 3 positions and an aldehyde group at the 2 position. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dimethylpiperidine-2-carbaldehyde can be synthesized through several methods. One common approach involves the hydrogenation of piperidine derivatives using palladium or rhodium catalysts . Another method includes the cyclization of appropriate precursors under acidic or basic conditions. The choice of method depends on the desired yield and purity of the final product.

Industrial Production Methods

In industrial settings, the production of this compound often involves multi-step processes that ensure high efficiency and scalability. These processes typically include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethylpiperidine-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The methyl groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted piperidine derivatives .

Scientific Research Applications

1,3-Dimethylpiperidine-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Dimethylpiperidine-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their activity. This interaction can affect various biochemical pathways, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylpiperidine: Similar in structure but lacks the aldehyde group.

    1,3-Dimethylpiperidine: Similar but without the aldehyde group.

    Piperidine-2-carbaldehyde: Similar but without the methyl groups.

Uniqueness

1,3-Dimethylpiperidine-2-carbaldehyde is unique due to the presence of both methyl groups and an aldehyde group, which confer distinct chemical reactivity and biological activity compared to its analogs .

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

1,3-dimethylpiperidine-2-carbaldehyde

InChI

InChI=1S/C8H15NO/c1-7-4-3-5-9(2)8(7)6-10/h6-8H,3-5H2,1-2H3

InChI Key

SHNBQOKHRLUEOZ-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1C=O)C

Origin of Product

United States

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